molecular formula C19H24O6 B3125441 Ethyl Mycophenolate CAS No. 32483-51-5

Ethyl Mycophenolate

Cat. No.: B3125441
CAS No.: 32483-51-5
M. Wt: 348.4 g/mol
InChI Key: CUWYKVMNNGRAOW-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Ethyl Mycophenolate is primarily used in research to study the synthesis and degradation pathways of mycophenolate mofetil. Its applications include:

Mechanism of Action

Target of Action

Ethyl Mycophenolate, also known as Mycophenolic acid ethyl ester, is a prodrug of Mycophenolic acid (MPA). The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .

Mode of Action

MPA selectively and reversibly inhibits IMPDH, thereby blocking the de novo pathway of purine synthesis in lymphocytes . This inhibition leads to a decrease in the proliferation of both T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by MPA leads to a depletion of guanosine nucleotides, which interferes with the synthesis of DNA, RNA, and proteins required for immune cell production . This results in a reduction of both T-cell and B-cell proliferation, and the production of cytotoxic T-cells and antibodies .

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and hydrolyzed to MPA by esterases in the gut wall, blood, liver, and tissue . The oral bioavailability of MPA, subsequent to this compound administration, ranges from 80.7% to 94% . MPA binds 97–99% to serum albumin in patients with normal renal and liver function . It is metabolized in the liver, gastrointestinal tract, and kidney by uridine diphosphate glucuronosyltransferases (UGTs) .

Result of Action

The action of this compound results in a significant reduction in the immune response, making it an effective immunosuppressant. It is used to prevent organ rejection after hepatic, renal, and cardiac transplants . It has also been studied for the treatment of nephritis and other complications of autoimmune diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patient renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of this compound .

Safety and Hazards

MPA is considered hazardous. It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Improved derivatives of MPA are necessary to reduce the frequency of adverse effects this drug exerts in treated patients . Various types of compounds are being considered as potent IMPDH inhibitors . Additionally, activity can be improved by forming conjugates .

Biochemical Analysis

Biochemical Properties

Ethyl Mycophenolate interacts with various enzymes and proteins. The active form of this compound, Mycophenolic acid (MPA), prevents the proliferation of immune cells and the formation of antibodies that cause transplant rejection . This is achieved by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is needed by lymphocytes to make guanosine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell-mediated immune responses and antibody formation . This can lead to higher rates of successful transplantation, avoiding the devastating effects of graft rejection .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of IMPDH. This enzyme facilitates the conversion of inosine monophosphate (IMP) to xanthosine monophosphate. Inhibition of IMPDH by this compound causes the depletion of guanine nucleotides . This results in the suppression of lymphocyte proliferation, thereby suppressing cell-mediated immune responses and antibody formation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. It can take up to four to six weeks to see a response to this compound . Regular monitoring of clinical effect is warranted when using this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Commonly, 10 mg/kg PO or IV administered twice a day is used in dogs . Higher doses often result in unacceptable gastrointestinal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the enzyme IMPDH, which is involved in the de novo synthesis of guanine nucleotides . This results in the depletion of guanine nucleotides, thereby suppressing lymphocyte proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following administration, this compound is rapidly absorbed and subsequently undergoes primarily hepatic metabolism with renal excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Mycophenolate typically involves the esterification of mycophenolic acid. One common method is the reaction of mycophenolic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The purification process may include additional steps such as solvent extraction and distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl Mycophenolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form mycophenolic acid.

    Reduction: Reduction reactions can convert it back to mycophenolic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Comparison with Similar Compounds

    Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.

    Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation.

    Mycophenolate Sodium: Another salt form of mycophenolic acid with similar uses.

Uniqueness: Ethyl Mycophenolate is unique in its role as an intermediate and impurity in the synthesis of mycophenolate mofetil. Unlike mycophenolate mofetil and mycophenolate sodium, which are used directly as immunosuppressants, this compound is primarily of interest in research and industrial quality control .

Properties

IUPAC Name

ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWYKVMNNGRAOW-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113751
Record name Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32483-51-5
Record name Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32483-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl mycophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL MYCOPHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL55R8LNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Mycophenolate
Reactant of Route 2
Reactant of Route 2
Ethyl Mycophenolate
Reactant of Route 3
Reactant of Route 3
Ethyl Mycophenolate
Reactant of Route 4
Reactant of Route 4
Ethyl Mycophenolate
Reactant of Route 5
Ethyl Mycophenolate
Reactant of Route 6
Ethyl Mycophenolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.